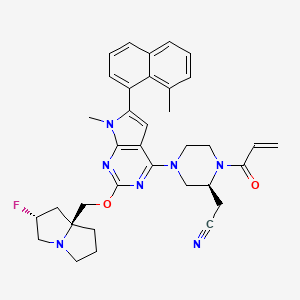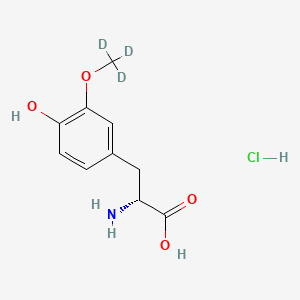
(R)-3-O-Methyldopa-d3 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-3-O-Methyldopa-d3 (hydrochloride) is a deuterium-labeled compound, specifically the R-enantiomer of 3-O-Methyldopa. It is a metabolite of L-DOPA, formed by the action of catechol-O-methyltransferase (COMT). This compound competitively inhibits the pharmacodynamics of L-DOPA and dopamine, making it significant in the study of neurodegenerative diseases and the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (R)-3-O-Methyldopa-d3 (hydrochloride) typically involves the following steps:
Starting Material: L-DOPA is used as the starting material.
Methylation: L-DOPA undergoes methylation to form 3-O-Methyldopa.
Enantiomeric Resolution: The racemic mixture is resolved to obtain the R-enantiomer.
Deuteration: The R-enantiomer is then subjected to deuteration to introduce deuterium atoms.
Hydrochloride Formation: Finally, the deuterated compound is converted to its hydrochloride salt form.
Industrial Production Methods: Industrial production of (R)-3-O-Methyldopa-d3 (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in controlled environments to maintain the integrity of the compound.
Types of Reactions:
Oxidation: (R)-3-O-Methyldopa-d3 (hydrochloride) can undergo oxidation reactions, often catalyzed by enzymes or chemical oxidants.
Reduction: Reduction reactions can be performed to convert the compound to its reduced forms.
Substitution: Substitution reactions, particularly involving the hydroxyl group, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and enzymes like monoamine oxidase.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like hydrochloric acid and various alkyl halides are employed.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including quinones and carboxylic acids.
Reduction Products: Reduced forms of the compound, which may have different biological activities.
Substitution Products: Alkylated derivatives, which can have altered pharmacological properties.
Applications De Recherche Scientifique
(R)-3-O-Methyldopa-d3 (hydrochloride) is extensively used in scientific research due to its role as a COMT inhibitor and its impact on dopamine metabolism. Its applications include:
Chemistry: Studying the mechanisms of methylation and deamination reactions.
Biology: Investigating the role of dopamine in neurological functions and disorders.
Medicine: Developing treatments for Parkinson's disease and other neurodegenerative conditions.
Industry: Serving as a reference compound in the synthesis of pharmaceuticals and biochemical assays.
Mécanisme D'action
The mechanism of action of (R)-3-O-Methyldopa-d3 (hydrochloride) involves the inhibition of COMT, which prevents the breakdown of L-DOPA and dopamine. By competing with L-DOPA for the active site of COMT, it prolongs the availability of dopamine in the synaptic cleft, enhancing its therapeutic effects.
Molecular Targets and Pathways:
COMT: The primary molecular target is catechol-O-methyltransferase.
Dopamine Pathways: The compound affects the dopaminergic pathways involved in motor control and cognitive functions.
Comparaison Avec Des Composés Similaires
(R)-3-O-Methyldopa-d3 (hydrochloride) is compared with other COMT inhibitors and dopamine-related compounds:
L-DOPA: The parent compound, which is converted to dopamine in the brain.
Benserazide: Another COMT inhibitor used in combination with L-DOPA for Parkinson's disease treatment.
Entacapone: A selective and reversible COMT inhibitor used in clinical practice.
Uniqueness: (R)-3-O-Methyldopa-d3 (hydrochloride) is unique due to its deuterium labeling, which enhances its metabolic stability and allows for more precise pharmacokinetic studies.
Propriétés
Formule moléculaire |
C10H14ClNO4 |
|---|---|
Poids moléculaire |
250.69 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO4.ClH/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H/t7-;/m1./s1/i1D3; |
Clé InChI |
UNETXNZYVGKTSS-LZMDQPJSSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C[C@H](C(=O)O)N)O.Cl |
SMILES canonique |
COC1=C(C=CC(=C1)CC(C(=O)O)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B15140313.png)
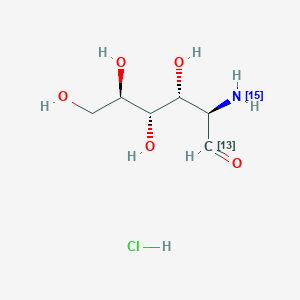
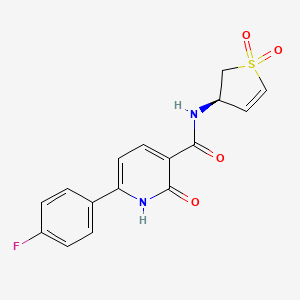
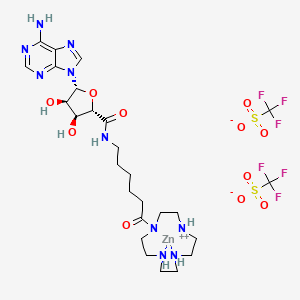
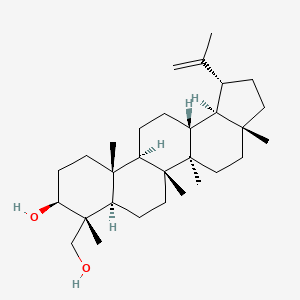
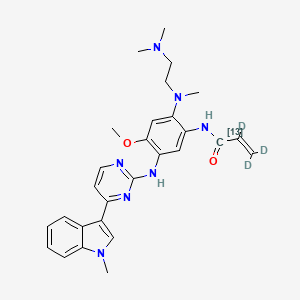
![2-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B15140341.png)
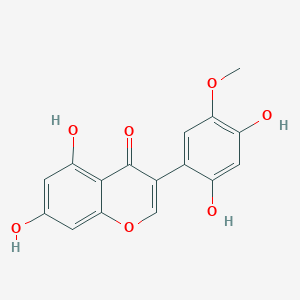
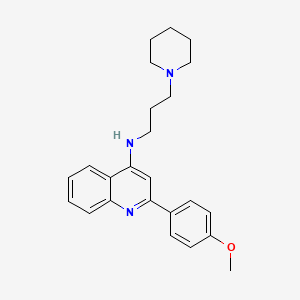

![4-[[3-(2-hydroxyethylimino)-3-phenylpropyl]amino]benzenesulfonamide](/img/structure/B15140364.png)
![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15140372.png)
![N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine](/img/structure/B15140379.png)
